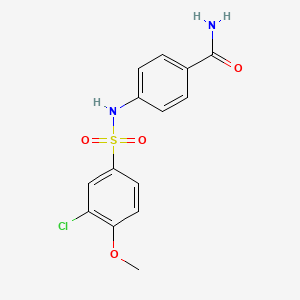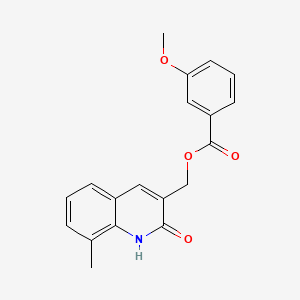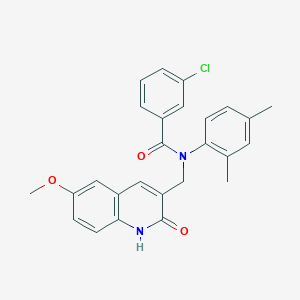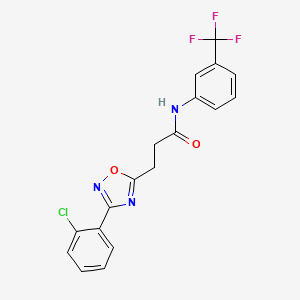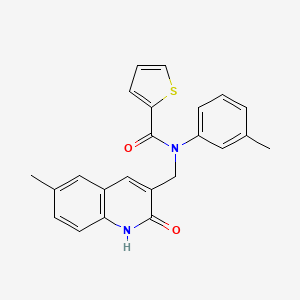
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide, also known as HQP-1351, is a novel small-molecule inhibitor that has shown promising results in scientific research applications. HQP-1351 has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for lab experiments.
Mécanisme D'action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide works by binding to the active site of MBLs, preventing them from breaking down β-lactam antibiotics. This mechanism of action has been confirmed through X-ray crystallography studies, which have shown the binding of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide to the active site of MBLs. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has also been shown to be selective for MBLs, with little to no activity against other enzymes.
Biochemical and physiological effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good stability in human plasma, making it a potential candidate for further development as a therapeutic agent. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has several advantages for lab experiments, including its broad-spectrum activity against MBLs and its selectivity for MBLs. However, its limitations include its low solubility in water and its potential for off-target effects. These limitations can be overcome through the use of appropriate solvents and controls in lab experiments.
Orientations Futures
For research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide include further optimization of its synthesis method, as well as the development of new analogs with improved properties. Additionally, further studies are needed to determine the full extent of its biochemical and physiological effects, as well as its potential as a therapeutic agent. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide also has potential applications in the field of diagnostic imaging, as it has been shown to bind to MBLs in bacterial cells. This makes it a potential candidate for the development of new imaging agents for bacterial infections.
Méthodes De Synthèse
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide involves the reaction of 2-hydroxy-3-(m-tolyl)quinoline with pivaloyl chloride in the presence of triethylamine. The resulting compound is then purified through column chromatography to obtain N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide. This synthesis method has been optimized to produce N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide in high yield and purity.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the activity of metallo-β-lactamases (MBLs), which are enzymes that can break down β-lactam antibiotics, rendering them ineffective. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide has been found to be effective against a broad range of MBLs, including those that are resistant to current antibiotics. This makes N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)pivalamide a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-18(12-15)24(21(26)22(2,3)4)14-17-13-16-9-5-6-11-19(16)23-20(17)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYICECFIFQCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)

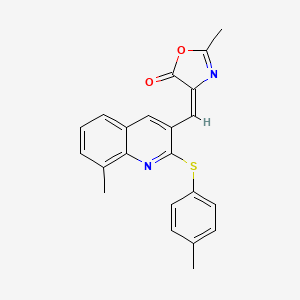

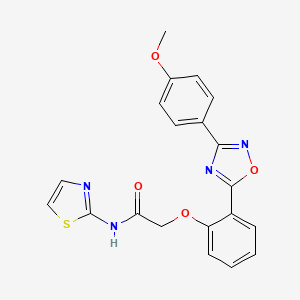
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
